molecular formula C24H32O9 B13407843 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide

4-Hydroxyestradiol 3-O-Beta-D-Glucuronide

Cat. No.: B13407843
M. Wt: 464.5 g/mol
InChI Key: HGCOILRQOIIUJW-ICTMVFLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyestradiol 3-O-Beta-D-Glucuronide is a conjugated metabolite of estradiol, formed in the liver through the process of glucuronidation, a major Phase II metabolic pathway. This water-soluble conjugate is designed for efficient excretion from the body. As a high-purity analytical standard (≥98%), it is primarily used in ADME (Absorption, Distribution, Metabolism, and Excretion) Toxicity research to investigate the pharmacokinetics and elimination routes of estrogenic compounds. Researchers utilize this specific metabolite in UDP-glucuronosyltransferase (UGT) enzyme assays to characterize the activity and substrate specificity of the enzymes responsible for its formation. Furthermore, it serves as a critical reference standard in mass spectrometry and chromatographic analyses (such as HPLC and LC-MS) for the accurate quantification of estrogen metabolites in complex biological matrices like blood serum, urine, and bile. Studies on estrogen glucuronides are vital for understanding conditions like cholestasis, which can be induced by the accumulation of certain estrogen metabolites, such as estradiol-17-glucuronide, during late pregnancy. The 3-glucuronide position is a common site for estrogen conjugation, and investigating these pathways provides insights into hormonal regulation, detoxification mechanisms, and disease states. This product is presented as a sodium salt to enhance solubility and is characterized by provided SMILES and InChI identifiers to support computational and analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32O9

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-4,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H32O9/c1-24-9-8-11-10-4-6-15(32-23-20(29)18(27)19(28)21(33-23)22(30)31)17(26)13(10)3-2-12(11)14(24)5-7-16(24)25/h4,6,11-12,14,16,18-21,23,25-29H,2-3,5,7-9H2,1H3,(H,30,31)/t11-,12-,14+,16+,18+,19+,20-,21+,23-,24+/m1/s1

InChI Key

HGCOILRQOIIUJW-ICTMVFLBSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Enzymatic Formation of 4 Hydroxyestradiol 3 O Beta D Glucuronide

Precursor Synthesis: 4-Hydroxylation of Estradiol (B170435)

The introduction of a hydroxyl group at the C4 position of the estradiol molecule is a critical initial step. This reaction is mediated by the cytochrome P450 superfamily of enzymes. bslonline.org

Cytochrome P450 (CYP) enzymes are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. The hydroxylation of estradiol at the 4-position is a key metabolic pathway, and several CYP isoforms have been identified as catalysts for this reaction. nih.gov

Research has identified several specific CYP isoforms that catalyze the 4-hydroxylation of estradiol. Notably, CYP1B1 is recognized as the principal enzyme responsible for this reaction. nih.govwikipedia.org Other isoforms, including CYP1A1, CYP1A2, and CYP3A4, also contribute to the formation of 4-hydroxyestradiol (B23129), although generally to a lesser extent than CYP1B1. oup.comresearchgate.netpsu.edu The involvement of CYP2B1/2 in the broader metabolism of estrogens has been noted, with a primary role in 2- and 4-hydroxylation. pharmgkb.org

Table 1: Key CYP Isoforms in Estradiol 4-Hydroxylation

CYP Isoform Primary Role in Estradiol Metabolism Reference
CYP1B1 Major catalyst of 4-hydroxylation. nih.govwikipedia.org
CYP1A1 Primarily catalyzes 2-hydroxylation, with minor 4-hydroxylation activity. oup.compsu.edu
CYP1A2 Contributes to both 2- and 4-hydroxylation. researchgate.netpsu.edu
CYP3A4 Involved in 2-hydroxylation, with some 4-hydroxylation activity. researchgate.netpsu.edu
CYP2B1/2 Participates in 2- and 4-hydroxylation of estrogens. pharmgkb.org

The various CYP isoforms exhibit distinct preferences for the position of hydroxylation on the estradiol molecule, a property known as regioselectivity. Human CYP1B1 displays a strong preference for the 4-position, making it the most efficient catalyst for the formation of 4-hydroxyestradiol. nih.gov In contrast, CYP1A1 and CYP1A2 predominantly catalyze hydroxylation at the 2-position, with 4-hydroxylation being a minor reaction. oup.comnih.gov

The catalytic efficiency of these enzymes, often expressed as the ratio of the catalytic rate constant (kcat) to the Michaelis constant (Km), further underscores the significance of CYP1B1 in 4-hydroxyestradiol production. Human CYP1B1 is considered the most catalytically efficient E2 hydroxylase characterized, largely due to its low Km for estradiol. psu.edu Studies have shown that polymorphic variants of CYP1B1 can exhibit even higher catalytic efficiencies for 4-hydroxylation compared to the wild-type enzyme. researchgate.net

Table 2: Regioselectivity and Efficiency of Key CYP Isoforms in Estradiol Hydroxylation

CYP Isoform Predominant Hydroxylation Position Catalytic Efficiency for 4-Hydroxylation Reference
CYP1B1 4-position High nih.govpsu.edu
CYP1A1 2-position Low oup.comnih.gov
CYP1A2 2-position Moderate researchgate.net

The catalytic cycle of cytochrome P450 enzymes typically relies on NADPH-cytochrome P450 reductase to transfer electrons from NADPH to the P450 heme iron, enabling the activation of molecular oxygen for the hydroxylation reaction. This NADPH-dependent pathway is the primary mechanism for the hydroxylation of estradiol by CYP enzymes. While some P450s can utilize organic hydroperoxides in a "peroxide shunt" pathway, the NADPH-dependent mechanism is the principal route for steroid hydroxylation in physiological settings. asm.org

The expression of estrogen-hydroxylating CYP enzymes is not uniform throughout the body and is subject to regulation by various factors. CYP1B1 is notably expressed in estrogen-responsive tissues such as the breast, uterus, and ovaries. nih.govwikipedia.org Its expression has also been observed in tumors of several tissues. psu.edu In contrast, CYP1A1 and CYP1A2 are more abundantly expressed in the liver. nih.govpsu.edu

The regulation of these enzymes is complex. For instance, the expression of both CYP1A1 and CYP1B1 can be induced by polycyclic aromatic hydrocarbons through the aryl hydrocarbon receptor (AhR) signaling pathway. oup.com There is also evidence that estradiol itself can regulate the expression of CYP1B1 via the estrogen receptor, suggesting a feedback mechanism for controlling local estrogen metabolism. nih.govpsu.edu This tissue-specific expression and regulation lead to differential patterns of estradiol metabolism in various parts of the body, which can have significant physiological implications.

Role of Cytochrome P450 (CYP) Monooxygenases in 4-Hydroxylation

Glucuronidation of 4-Hydroxyestradiol to 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide

Following its formation, 4-hydroxyestradiol undergoes a conjugation reaction known as glucuronidation. This process involves the attachment of a glucuronic acid moiety from the co-substrate UDP-glucuronic acid to the 4-hydroxyestradiol molecule. This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). oup.com Glucuronidation increases the water solubility of the steroid, facilitating its excretion from the body. wikipedia.org

The glucuronidation of 4-hydroxyestradiol can occur at different hydroxyl groups, but the formation of this compound specifically involves the attachment of glucuronic acid to the hydroxyl group at the 3-position of the steroid's A-ring. Several UGT isoforms have been shown to catalyze the glucuronidation of catechol estrogens. UGT2B7 exhibits particularly high activity towards 4-hydroxy catechol estrogens. oup.comoup.com Other isoforms, such as UGT1A1, UGT1A3, UGT1A8, and UGT1A9, have also been reported to conjugate 4-hydroxyestradiol. oup.com Specifically, UGT2B7 demonstrates a significantly higher catalytic activity for the conjugation of 4-hydroxycatecholestrogens at the 4-position compared to other estrogens. ebi.ac.uk

Table 3: UGT Isoforms Involved in 4-Hydroxyestradiol Glucuronidation

UGT Isoform Activity towards 4-Hydroxyestradiol Reference
UGT2B7 High oup.comoup.com
UGT1A1 Active oup.com
UGT1A3 Active oup.com
UGT1A8 Active oup.com
UGT1A9 Active oup.com

UDP-Glucuronosyltransferase (UGT) Superfamily and Isoforms Involved

The enzymatic conjugation of 4-hydroxyestradiol with glucuronic acid is catalyzed by members of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. oup.com These enzymes play a pivotal role in the phase II metabolism of a wide array of endogenous and exogenous compounds, converting lipophilic molecules into more water-soluble and readily excretable metabolites. wikipedia.org The UGTs are membrane-bound proteins primarily located in the endoplasmic reticulum. psu.edu The formation of this compound is mediated by specific isoforms within the UGT1A and UGT2B subfamilies.

UGT1A Subfamily Members: UGT1A1, UGT1A3, UGT1A4, UGT1A7, UGT1A8, UGT1A9, UGT1A10

Several members of the UGT1A subfamily have been demonstrated to catalyze the glucuronidation of catechol estrogens.

UGT1A1 and UGT1A3: Both UGT1A1 and UGT1A3 are involved in the conjugation of 2- and 4-hydroxy catechol estrogens. oup.comoup.com Studies have shown that these isoforms exhibit a higher activity towards 2-hydroxycatechol estrogens compared to 4-hydroxycatechol estrogens. oup.comnih.gov However, they still contribute to the glucuronidation of 4-hydroxyestradiol. oup.com Specifically, UGT1A1 and UGT1A3 have been shown to predominantly catalyze the conjugation of estradiol at the 3-position. nih.govnih.gov

UGT1A4: This isoform displays low levels of activity towards 2- and 4-hydroxyestradiol. oup.com

UGT1A7: Research has indicated that UGT1A7 is capable of catalyzing the glucuronidation of 2-hydroxyestradiol (B1664083). oup.com

UGT1A8: UGT1A8 has been reported to conjugate all four catechol estrogens (2- and 4-hydroxyestrone (B23518) and estradiol), with a particularly high activity towards the 4-hydroxy derivatives. oup.com Kinetic studies have confirmed the involvement of UGT1A8 in the glucuronidation of 4-hydroxyestradiol at both the 3- and 4-positions. aacrjournals.org The conjugation of estradiol at the 3-position is also predominantly catalyzed by UGT1A8. nih.gov

UGT1A9: Similar to UGT1A8, UGT1A9 has been shown to conjugate all four catechol estrogens, with a preference for the 4-hydroxy forms. oup.com Its role in the glucuronidation of 4-hydroxyestradiol at both the 3- and 4-positions has been established through functional analyses of its genetic variants. nih.gov

UGT1A10: This isoform has been shown to catalyze the conjugation of both 2-hydroxyestradiol and 4-hydroxyestrone. oup.com

UGT2B Subfamily Members: UGT2B4, UGT2B7, UGT2B15

Members of the UGT2B subfamily also contribute to the metabolism of 4-hydroxyestradiol.

UGT2B4: Recombinant UGT2B4 has been shown to catalyze the glucuronidation of catechol estrogens, including 4-hydroxyestrone and 2-hydroxyestradiol. oup.com

UGT2B7: This isoform is a key enzyme in the metabolism of 4-hydroxycatechol estrogens. oup.com UGT2B7 exhibits high activity towards both 2- and 4-hydroxy catechol estrogens, with a particular efficiency for the 4-hydroxy derivatives. oup.comoup.com It has been demonstrated to have a high affinity for 4-hydroxyestrone and plays a significant role in the glucuronidation of 4-hydroxyestradiol at both the 3 and 4 positions. nih.govnih.gov UGT2B7 is considered a major enzyme involved in 4-hydroxycatechol estrogen glucuronidation in humans. oup.com

UGT2B15: In contrast to other UGT2B members, UGT2B15 shows very low activity towards catechol estrogens. oup.com

Co-substrate Requirement: UDP-Glucuronic Acid

The enzymatic reaction catalyzed by UGTs requires the presence of a co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). oup.com UDPGA is the activated form of glucuronic acid and serves as the donor of the glucuronic acid moiety that is transferred to the acceptor molecule, in this case, 4-hydroxyestradiol. oup.com This conjugation process renders the substrate more water-soluble, facilitating its elimination from the body. wikipedia.org

Regioselectivity of Glucuronidation at Steroid Hydroxyl Groups, Emphasizing the 3-Position

The glucuronidation of 4-hydroxyestradiol can occur at different hydroxyl groups on the steroid molecule, a phenomenon known as regioselectivity. While it has been reported that the glucuronidation of 4-hydroxycatecholestrogens occurs predominantly at the 4-hydroxyl position, several UGT isoforms are capable of catalyzing the conjugation at the 3-hydroxyl position, leading to the formation of this compound. nih.govnih.gov

Specifically, UGT1A1, UGT1A3, and UGT1A8 have been identified as the primary enzymes responsible for the conjugation of estradiol at the 3-position. nih.govcohlife.org Furthermore, functional analyses of genetic variants of UGT1A8, UGT1A9, and UGT2B7 have demonstrated their capacity to conjugate 4-hydroxyestradiol at both the 3- and 4-positions. aacrjournals.orgnih.gov This indicates that while the 4-position may be a major site of glucuronidation for 4-hydroxyestradiol, the formation of the 3-O-glucuronide is a significant metabolic pathway mediated by specific UGT isoforms.

Enzyme Kinetics and Substrate Affinity of Specific UGT Isoforms for 4-Hydroxyestradiol

The efficiency of different UGT isoforms in catalyzing the glucuronidation of 4-hydroxyestradiol can be quantified by determining their enzyme kinetic parameters.

Determination of Michaelis-Menten Constants (Km) and Maximum Reaction Velocities (Vmax)

The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the enzymatic reaction.

Kinetic analyses have been performed for several UGT isoforms with 4-hydroxyestradiol as the substrate. For instance, UGT2B7 has been shown to react with high efficiency towards 4-hydroxyestrogenic catechols. oup.comnih.gov Detailed kinetic parameters for the glucuronidation of 4-hydroxyestradiol at the 3- and 4-positions by UGT1A8, UGT1A9, and UGT2B7 have been determined and are presented in the table below. aacrjournals.orgnih.gov

UGT IsoformPosition of GlucuronidationApparent Km (µmol/L)Relative Vmax (pmol/min/UGT level)Intrinsic Clearance (CLint) (µL/min/mg)
UGT1A81 3-OH1.8 ± 0.3246 ± 12137
4-OH1.4 ± 0.22113 ± 951509
UGT1A82 3-OH1.9 ± 0.4224 ± 15118
4-OH1.5 ± 0.31987 ± 1231325
UGT1A91 3-OH1.7 ± 0.2187 ± 8110
4-OH1.5 ± 0.21245 ± 54830
UGT1A92 3-OH1.6 ± 0.3176 ± 11110
4-OH1.4 ± 0.21189 ± 67849
UGT2B71 3-OH2.5 ± 0.5145 ± 1158
4-OH2.2 ± 0.4987 ± 65449
UGT2B72 3-OH1.3 ± 0.2156 ± 7120
4-OH1.1 ± 0.21023 ± 54930

Data adapted from Lévesque E, et al. (2007). Characterization of common UGT1A8, UGT1A9, and UGT2B7 variants with different capacities to inactivate mutagenic 4-hydroxylated metabolites of estradiol and estrone (B1671321). Cancer Res. 67(19):9073-9. aacrjournals.orgnih.gov

Intrinsic Clearance Rates of UGT Variants

The enzymatic conjugation of 4-hydroxyestradiol to form its 3-O-glucuronide is primarily catalyzed by UDP-glucuronosyltransferases (UGTs). Different UGT isoforms exhibit varying efficiencies in this biotransformation process. Notably, UGT2B7 shows a higher efficiency for 4-hydroxyestrogenic catechols, while UGT1A1 and UGT1A3 are more active towards 2-hydroxyestrogens. oup.comnih.gov

Of the various UGTs, UGT2B7 demonstrates the highest catalytic activity for estrogens, with a particularly high affinity for the conjugation of genotoxic 4-hydroxycatecholestrogens. ebi.ac.uk Studies using cDNAs of UGT2B7(Y), UGT1A1, and UGT1A3 expressed in HK293 cells have confirmed that UGT2B7(Y) reacts with greater efficiency toward 4-hydroxyestrogenic catechols. oup.comnih.gov The UGT2B7(H) variant catalyzes this reaction with efficiencies similar to the UGT2B7(Y) form. nih.gov While UGT1A1 and UGT1A3 do catalyze the glucuronidation of 4-hydroxy catechol estrogens, they do so with lower activity compared to their preference for 2-hydroxy CEs. oup.com

The kinetic parameters for the glucuronidation of 4-hydroxyestradiol by key UGT isoforms are detailed below. The clearance rate (Vmax/Km) indicates the efficiency of the enzyme in metabolizing the substrate.

Table 1: Intrinsic Clearance of 4-Hydroxyestradiol by UGT Isoforms

UGT Isoform Apparent Km (µM) Vmax (nmol/min/mg) Clearance (Vmax/Km)
UGT2B7(Y) 25 0.23 9.2
UGT1A1 48 0.05 1.0
UGT1A3 43 0.03 0.7

Data derived from studies on expressed human UGTs.

Allosteric Modulation and Inhibitory Interactions in Glucuronidation Processes

The formation of this compound is subject to modulation by various endogenous and exogenous compounds through inhibitory interactions.

Competitive Inhibition by Other Catechol Estrogens (e.g., 2-Hydroxyestradiol)

Interactions between different catechol estrogens can influence their metabolic pathways. While 4-hydroxyestradiol is a potent inhibitor of the glucuronidation of 2-hydroxyestradiol catalyzed by UGT1A1, the reverse is also observed. oup.com 2-Hydroxyestradiol acts as an inhibitor of the glucuronidation of 4-hydroxyestradiol, a reaction catalyzed by UGT2B7(Y). oup.com However, it is considered a less potent inhibitor in this specific interaction. oup.com Research has demonstrated that at a concentration of 0.05 mM, 2-hydroxyestradiol inhibits 4-hydroxyestradiol glucuronidation by 30%, with the inhibition increasing to approximately 50% at a concentration of 0.1 mM. oup.com This suggests a competitive relationship at the active site of the UGT2B7 enzyme.

Table 2: Inhibition of 4-Hydroxyestradiol Glucuronidation by 2-Hydroxyestradiol

Inhibitor Concentration (mM) % Inhibition of UGT2B7(Y) Activity
0.05 30%
0.1 ~50%

Data reflects the inhibitory effect of 2-hydroxyestradiol on 4-hydroxyestradiol glucuronidation.

Inhibition by Exogenous Compounds (e.g., Flunitrazepam)

Exogenous compounds can also significantly interfere with the glucuronidation of 4-hydroxyestradiol. Flunitrazepam (FNZ), a benzodiazepine, is a known competitive inhibitor of morphine glucuronidation in hepatic microsomes and has been shown to competitively inhibit the glucuronidation of catechol estrogens, including 4-hydroxyestradiol. oup.comnih.gov This inhibition occurs across multiple UGT isoforms, specifically UGT2B7(Y), UGT1A1, and UGT1A3. nih.gov The similarity in the inhibition constants (Ki) for FNZ towards both opioid and catechol estrogen glucuronidation suggests that these substrates interact at or near the same catalytic site on the UGT1A1 and UGT2B7 enzymes. oup.com

Metabolic Fates and Biological Roles of 4 Hydroxyestradiol 3 O Beta D Glucuronide

Role as a Detoxification Pathway in Estrogen Metabolism

Glucuronidation is a major Phase II metabolic process that plays a pivotal role in the detoxification and elimination of various endogenous and exogenous compounds, including estrogen metabolites. The conjugation of a glucuronic acid moiety to 4-hydroxyestradiol (B23129) to form 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide is a key step in mitigating the potential harmful effects of the parent compound. nih.gov This enzymatic process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govoup.com Several UGT isoforms, including UGT1A1, UGT1A3, and UGT2B7, have been shown to catalyze the glucuronidation of catechol estrogens. oup.com Specifically, UGT2B7 has demonstrated a higher efficiency towards 4-hydroxyestrogenic catechols. oup.com

Enhanced Excretion and Clearance from Biological Systems

The addition of the highly polar glucuronic acid group to 4-hydroxyestradiol significantly increases its water solubility, thereby facilitating its excretion from the body. wikipedia.orgwikipedia.org This process of glucuronidation is essential for the efficient clearance of estrogen metabolites. The resulting glucuronide conjugates are more readily transported in the bloodstream and are subsequently eliminated from the body primarily through urine and bile. wikipedia.orgresearchgate.net The enhanced water solubility of this compound makes it a suitable substrate for various efflux transporters, which actively secrete the conjugate into the bile and urine, further promoting its clearance from the system. ebm-journal.org

Reduction of Lipophilicity and Increased Water Solubility for Facilitated Elimination

Estradiol (B170435) and its metabolites, including 4-hydroxyestradiol, are lipophilic compounds, which allows them to readily cross cell membranes and interact with intracellular components. wikipedia.org However, this lipophilicity also hinders their direct excretion from the body. The conjugation with glucuronic acid at the 3-position dramatically alters the physicochemical properties of 4-hydroxyestradiol. This biotransformation leads to a significant reduction in lipophilicity and a corresponding increase in water solubility. wikipedia.orgwikipedia.org The increased water solubility of this compound is a critical factor that facilitates its transport in aqueous biological fluids and its subsequent elimination by the kidneys and liver. wikipedia.orgresearchgate.net

CompoundLipophilicityWater SolubilityImplication for Elimination
4-HydroxyestradiolHighLowProne to accumulation in tissues; requires metabolic conversion for efficient excretion.
This compound LowHighReadily transported in aqueous environments (blood, urine, bile) for efficient elimination.

Table 1: Physicochemical Properties and Their Impact on Elimination

Attenuation of Genotoxic Potential of Precursor 4-Hydroxyestradiol and its Reactive Quinones

The precursor molecule, 4-hydroxyestradiol, can be oxidized to form highly reactive semiquinones and quinones, such as estradiol-3,4-quinone. nih.govpsu.edunih.govmdpi.comresearchgate.net These reactive species can covalently bind to DNA, forming depurinating adducts that can lead to mutations and contribute to the initiation of cancer. nih.govpsu.edunih.govmdpi.comresearchgate.net The formation of this compound is a crucial detoxification step that effectively blocks this pathway of toxicity. By attaching a glucuronic acid moiety to the 3-hydroxyl group, the site is no longer available for the metabolic activation that leads to the formation of reactive quinones. nih.gov This conjugation renders the molecule biologically inactive and prevents it from exerting its genotoxic effects. researchgate.net

CompoundGenotoxic PotentialMechanism of GenotoxicityRole of Glucuronidation
4-HydroxyestradiolHighCan be oxidized to reactive quinones that form DNA adducts. nih.govpsu.edunih.govmdpi.comresearchgate.netPrecursor to genotoxic quinones.
Estradiol-3,4-quinoneVery HighDirectly reacts with DNA to form depurinating adducts, leading to mutations. nih.govpsu.edunih.govmdpi.comresearchgate.netThe ultimate carcinogenic metabolite.
This compound Low/NegligibleThe 3-hydroxyl group is blocked by glucuronic acid, preventing oxidation to reactive quinones. nih.govA key detoxification product that attenuates genotoxicity.

Table 2: Genotoxic Potential of 4-Hydroxyestradiol and its Metabolites

Enterohepatic Circulation and Deconjugation of Estrogen Glucuronides

While glucuronidation serves as a primary route for the elimination of 4-hydroxyestradiol, the resulting this compound can be subject to enterohepatic circulation. researchgate.netvibrant-wellness.com This process involves the excretion of the glucuronide into the bile, its passage into the intestines, and the potential for its deconjugation and reabsorption back into the bloodstream. vibrant-wellness.comresearchgate.net

Activity of β-Glucuronidase in the Gastrointestinal Tract

The deconjugation of this compound in the gastrointestinal tract is mediated by the enzyme β-glucuronidase. researchgate.netnih.gov This enzyme hydrolyzes the glycosidic bond between 4-hydroxyestradiol and the glucuronic acid moiety, releasing the parent catechol estrogen. nih.gov This enzymatic activity can essentially reverse the detoxification process that occurred in the liver, leading to the reabsorption of the biologically active 4-hydroxyestradiol. researchgate.net

Contribution of Gut Microbiota to β-Glucuronidase Activity (gmGUS)

A significant portion of the β-glucuronidase activity in the gut is derived from the resident microbial population, collectively known as the gut microbiota. nih.govnih.govresearchgate.net The genes encoding these bacterial β-glucuronidases (gmGUS) are part of what is termed the "estrobolome," the collection of gut microbial genes capable of metabolizing estrogens. nih.govresearchgate.net The activity of these microbial enzymes can influence the systemic levels of estrogens by modulating the extent of enterohepatic circulation. nih.gov Different classes of gut microbial GUS enzymes, such as Loop 1, mini-Loop 1, and FMN-binding classes, have been identified to reactivate estrogens from their inactive glucuronides. nih.govresearchgate.net

Implications of Glucuronide Hydrolysis for Estrogen Reactivation and Reabsorption

The conjugation of 4-hydroxyestradiol to form this compound is a critical step in its detoxification and elimination pathway. This process, occurring primarily in the liver, renders the potentially harmful estrogen metabolite water-soluble and biologically inactive, facilitating its excretion via bile into the gastrointestinal tract. However, this is not the end of its metabolic journey. Within the gut, the glucuronide conjugate can be hydrolyzed by β-glucuronidase enzymes, which are predominantly produced by the gut microbiota.

This enzymatic cleavage removes the glucuronic acid moiety, thereby regenerating the biologically active 4-hydroxyestradiol. The reactivated catechol estrogen can then be reabsorbed from the intestine back into the bloodstream through a process known as enterohepatic circulation. This cycle effectively increases the systemic exposure and prolongs the biological half-life of 4-hydroxyestradiol, allowing it to exert its estrogenic and potentially genotoxic effects on target tissues. The efficiency of this reactivation and reabsorption process is influenced by the composition and activity of the gut microbiome, highlighting the significant role of gut bacteria in modulating estrogen homeostasis.

Interplay with Other Estrogen Conjugation Pathways

Glucuronidation does not occur in isolation; it is part of a complex network of metabolic pathways that collectively determine the fate of catechol estrogens like 4-hydroxyestradiol. The primary competing pathways are sulfation and O-methylation.

4-Hydroxyestradiol serves as a substrate for three major conjugating enzymes: UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT). These enzymes compete for the same catechol estrogen substrate, and the predominant metabolic route is determined by factors such as the relative expression and activity of these enzymes in different tissues, their substrate affinity (Km), and their catalytic efficiency (Vmax or kcat).

Glucuronidation (UGTs): Several UGT isoforms can catalyze the glucuronidation of 4-hydroxyestradiol. Notably, UGT2B7 has been shown to have a high efficiency for 4-hydroxyestrogens.

Sulfation (SULTs): SULT1A1 is capable of sulfating 4-hydroxyestradiol. SULT1E1 is another key enzyme in estrogen sulfation.

O-Methylation (COMT): COMT catalyzes the methylation of the hydroxyl groups of catechol estrogens, converting them into less reactive methoxyestrogens. Studies have indicated that COMT methylates 4-hydroxyestrogens more rapidly than 2-hydroxyestrogens.

The balance between these pathways is crucial. While all three pathways lead to the inactivation and enhanced excretion of 4-hydroxyestradiol, O-methylation is generally considered a detoxification step that prevents the formation of reactive quinones from catechol estrogens. Therefore, competition from glucuronidation and sulfation can influence the extent to which 4-hydroxyestradiol is detoxified through methylation.

Table 1: Kinetic Parameters of Competing Enzymes for Catechol Estrogen Metabolism

EnzymeSubstrateKm (µM)kcat (min⁻¹)kcat/Km (mM⁻¹ min⁻¹)Notes
COMT4-Hydroxyestradiol (4-OHE2)24 ± 33.4 ± 0.2142 ± 20Yields 4-Methoxyestradiol (4-MeOE2)
COMT2-Hydroxyestradiol (B1664083) (2-OHE2)108 ± 96.8 ± 0.463 ± 6Yields 2-Methoxyestradiol (2-MeOE2)
UGT2B74-Hydroxyestrone (B23518) (4-OHE1)-364.6 pmol/min/mg protein (Vmax)-High activity for 4-hydroxy catechol estrogens
UGT1A12-Hydroxyestradiol (2-OHE2)---Higher activity for 2-hydroxyestrogens
SULT1A14-Hydroxyestradiol (4-OHE2)---Catalyzes sulfation of 4-OHE2

In general circulation, estrogen sulfate (B86663) conjugates, particularly estrone (B1671321) sulfate, are found in significantly higher concentrations and have a much longer half-life compared to estrogen glucuronides. Estrone sulfate acts as a large, stable reservoir of estrogens that can be reactivated by steroid sulfatase in peripheral tissues.

Table 2: General Comparison of Estrogen Glucuronide and Sulfate Conjugates

CharacteristicGlucuronide ConjugatesSulfate Conjugates
Circulating AbundanceLowerHigher (especially Estrone Sulfate)
Biological Half-lifeShorterLonger
RolePrimarily excretoryActs as a circulating reservoir
Primary Clearance RouteRenal (Urine)Slower clearance; reactivation is common

Overall Impact on Estrogen Homeostasis and Cellular Bioavailability

The formation of this compound plays a pivotal role in maintaining estrogen homeostasis by providing a mechanism for the inactivation and excretion of the potent and potentially genotoxic metabolite, 4-hydroxyestradiol. This conjugation significantly reduces the cellular bioavailability of the active catechol estrogen, thereby mitigating its biological effects.

This intricate interplay means that factors influencing the activity of UGTs, SULTs, COMT, and gut microbial β-glucuronidases can all shift the balance of estrogen homeostasis. An increase in glucuronidation activity promotes the clearance of 4-hydroxyestradiol, while an increase in β-glucuronidase activity enhances its reactivation and reabsorption. Therefore, the formation and hydrolysis of this compound are critical regulatory nodes that control the bioavailability of 4-hydroxyestradiol at the cellular level, ultimately influencing estrogen-dependent physiological and pathological processes.

Advanced Methodologies for Academic Research on 4 Hydroxyestradiol 3 O Beta D Glucuronide

Quantitative and Qualitative Analytical Techniques for Metabolite Profiling

Comprehensive profiling of estrogen metabolites, including 4-Hydroxyestradiol (B23129) 3-O-Beta-D-Glucuronide, relies on a suite of highly sensitive and specific analytical techniques. These methods enable researchers to gain insights into the intricate network of estrogen metabolism.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of steroid hormones and their metabolites due to its high selectivity and sensitivity. nih.gov This technique allows for the simultaneous quantification of multiple conjugated and unconjugated steroids without the need for derivatization, which can sometimes cause the hydrolysis of conjugated metabolites like glucuronides. nih.gov LC-MS/MS methods have been successfully developed for the quantification of various urinary steroid hormone glucuronides, including estradiol (B170435) glucuronides. nih.govuni-giessen.de The versatility of LC-MS/MS makes it an indispensable tool for detailed investigations into estrogen metabolomics. nih.gov

Stable isotope dilution (SID) coupled with liquid chromatography-selected reaction monitoring/mass spectrometry (LC-SRM/MS) is considered the "gold-standard" for the quantitative analysis of estrogens and their metabolites. researchgate.net This methodology offers superior specificity and accuracy compared to other techniques like immunoassays. researchgate.net The use of stable isotope-labeled internal standards, which have similar chemical and physical properties to the analyte of interest, allows for precise correction of matrix effects and variations in sample preparation and instrument response. nih.gov While endogenous estrogens can be challenging to ionize effectively, derivatization of the 3-hydroxy group can significantly enhance ionization characteristics. nih.gov Ultrasensitive LC/SRM/MS assays have been developed that can achieve detection limits in the picogram per milliliter range, making it possible to measure low concentrations of estrogen metabolites in various biological fluids. researchgate.net

Table 1: Key Features of Stable Isotope Dilution LC/SRM/MS for Estrogen Metabolite Analysis

FeatureDescription
Specificity High, due to monitoring of specific precursor-to-product ion transitions.
Accuracy High, enabled by the use of stable isotope-labeled internal standards.
Sensitivity Very high, with detection limits often in the low pg/mL range.
Quantification Absolute quantification is achievable.
Throughput Can be adapted for high-throughput analysis.

Capillary High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry is a powerful tool for the identification of estrogen conjugates and DNA adducts. psu.edu The high resolution of capillary HPLC allows for the separation of complex mixtures of metabolites. psu.edu Tandem mass spectrometry provides structural information through the fragmentation of parent ions, enabling the identification of specific conjugates and adducts. nih.gov This technique has been instrumental in studying the formation of DNA adducts from catechol estrogen quinones, which are reactive metabolites of 4-hydroxyestradiol. nih.govwustl.edu For instance, LC/MS/MS has been used to confirm the detection of depurinating adducts formed from the reaction of 4-hydroxyestradiol metabolites with DNA. psu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Urinary Estrogen Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the comprehensive analysis of urinary estrogens and their metabolites. unito.itendocrine-abstracts.org Due to the low volatility of estrogens, derivatization is required to convert them into more volatile compounds suitable for GC analysis. unito.itmdpi.com Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) ethers. mdpi.comnih.gov GC-MS methods have been developed to quantify a wide range of urinary estrogens, including hydroxylated and methoxylated derivatives. unito.itendocrine-abstracts.org The technique offers high chromatographic resolution, allowing for the separation of closely related steroid isomers. unito.it

A typical GC-MS analysis of urinary estrogens involves the following steps:

Enzymatic hydrolysis: To cleave the glucuronide and sulfate (B86663) conjugates and release the free steroids. nih.govnih.gov

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids from the urine matrix. mdpi.comnih.gov

Derivatization: To increase the volatility and thermal stability of the analytes. unito.itmdpi.com

GC-MS analysis: Separation of the derivatized steroids on a capillary column followed by detection using a mass spectrometer. unito.itnih.gov

Table 2: Comparison of Derivatization Agents for GC-MS Analysis of Estrogens

Derivatization AgentTarget Functional Group(s)Advantages
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Hydroxyl, PhenolicForms stable TMS derivatives, widely used. mdpi.com
Pentafluorobenzoyl chloridePhenolicCreates derivatives with excellent electron-capturing properties for sensitive detection. nih.gov
EOC-PFP (Ethoxycarbonylation-Pentafluoropropionyl)Phenolic, HydroxylOvercomes high polarity and instability of catechol estrogens. nih.gov

High-Performance Liquid Chromatography (HPLC) with Multichannel Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) with multichannel electrochemical detection (ECD) is a highly sensitive and selective method for the analysis of electrochemically active compounds like catechol estrogens, including 4-hydroxyestradiol. nih.govnih.govmdpi.com This technique exploits the ease with which the catechol moiety can be oxidized. nih.gov By applying a specific potential to the electrode, only compounds that oxidize at or below that potential will be detected, providing a high degree of selectivity. mdpi.com Multichannel ECD, also known as a coulometric array, uses multiple electrodes set at different potentials, allowing for the simultaneous detection and differentiation of various analytes based on their electrochemical properties, further enhancing selectivity. thermofisher.comthermofisher.com HPLC-ECD has been successfully used to analyze depurinating DNA adducts formed from 4-hydroxyestradiol. nih.govwustl.edu

In Vitro Experimental Models for Enzymatic and Metabolic Studies

In vitro experimental models are indispensable for investigating the enzymatic pathways and metabolic fate of 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide. These models allow for controlled studies of specific enzymes and reactions, providing valuable insights into the biotransformation of this metabolite.

The formation of 4-Hydroxyestradiol from estradiol is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1B1. acs.orgrupahealth.com Subsequent metabolism involves conjugation reactions, including glucuronidation, which is a major pathway for the detoxification and elimination of estrogens. researchgate.netebi.ac.uk In vitro studies have utilized various systems to explore these metabolic steps.

One common in vitro model involves the use of liver microsomes, which are rich in CYP enzymes and UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.govmdpi.com For example, phenobarbital-induced rat liver microsomes have been used to study the oxidation of 4-hydroxyestradiol and its subsequent reactions. nih.govwustl.edu

Another approach is the use of purified enzymes to study specific reactions in detail. oup.com For instance, enzymes like horseradish peroxidase and lactoperoxidase have been employed to investigate the oxidation of 4-hydroxyestradiol to its reactive quinone form. nih.govoup.com These studies have been crucial in understanding the formation of DNA adducts from 4-hydroxyestradiol metabolites. nih.govoup.com

Furthermore, cell culture systems, such as the human breast cancer cell line MCF-7, provide a more physiologically relevant model to study estrogen metabolism. nih.gov These cells can be used to investigate the uptake, metabolism, and effects of this compound in a cellular context. nih.gov

Table 3: Common In Vitro Models for Studying 4-Hydroxyestradiol Metabolism

In Vitro ModelKey Enzymes/ComponentsApplication in 4-Hydroxyestradiol Research
Liver Microsomes Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs)Studying the oxidation and glucuronidation of 4-hydroxyestradiol. nih.govmdpi.com
Purified Enzymes Peroxidases, Tyrosinase, CYPs, UGTsInvestigating specific enzymatic reactions, such as the oxidation to quinones. nih.govoup.com
Cell Lines (e.g., MCF-7) Endogenous metabolic enzymesExamining the complete cellular metabolism and biological effects. nih.gov
Recombinant UGTs Specific UGT isoformsIdentifying the specific UGT enzymes responsible for the glucuronidation of 4-hydroxyestradiol. ebi.ac.uk

Recombinant Enzyme Expression Systems (e.g., HEK293 cells, HK293 cells)

Recombinant enzyme expression systems are indispensable tools for characterizing the specific UGT isoforms responsible for the glucuronidation of 4-hydroxyestradiol. Human Embryonic Kidney 293 (HEK293) cells and their derivatives, such as HK293 cells, are widely used for this purpose due to their human origin, ease of transfection, and ability to perform post-translational modifications, ensuring that the expressed enzymes are functionally similar to their native counterparts. nih.govnih.govaragen.comresearchgate.net

Researchers introduce cDNAs encoding specific UGT isoforms into these cell lines to achieve stable or transient expression of the desired enzyme. nih.govmdpi.com For instance, cDNAs for UGT1A1, UGT1A3, and UGT2B7 have been expressed in HK293 cells to study their capacity to glucuronidate catechol estrogens like 4-hydroxyestradiol. nih.gov The use of these systems allows for the production of individual UGT enzymes in a controlled environment, free from the interference of other metabolizing enzymes present in native tissues. This is critical for determining the substrate specificity and kinetic parameters of each enzyme towards 4-hydroxyestradiol.

The expressed enzymes can be prepared as whole-cell homogenates or as microsomal fractions for use in subsequent activity assays. nih.govoup.comresearchgate.net Western blot analysis is commonly employed to confirm the successful expression of the target UGT protein in the cell lines. oup.comresearchgate.netnih.gov

Table 1: Examples of Recombinant UGTs Expressed in HEK293/HK293 Cells for Estrogen Metabolism Studies

UGT Isoform Cell Line Application in Estrogen Metabolism Research
UGT1A1 HEK293 Characterization of bilirubin (B190676) and estradiol glucuronidation kinetics. nih.gov
UGT1A3 HEK293 Investigation of catechol estrogen glucuronidation. nih.gov
UGT1A8 HEK293 Analysis of the inactivation of mutagenic 4-hydroxylated estrogen metabolites. researchgate.net
UGT1A9 HEK293 Studying the glucuronidation of 4-hydroxyestrone (B23518) and 4-hydroxyestradiol. researchgate.net
UGT2B7 HK293 Examination of catechol estrogen glucuronidation. nih.gov
UGT2B15 HEK293 Used to study the glucuronidation of bisphenol A (BPA), a compound that interacts with estrogen pathways. mdpi.com

Subcellular Fractions: Liver Microsomes and Cell Homogenates

Subcellular fractions, particularly liver microsomes, are a cornerstone of in vitro drug and steroid metabolism studies. researchgate.net Microsomes are vesicles formed from the endoplasmic reticulum, where UGTs are primarily located. researchgate.netnih.gov They provide a concentrated source of these enzymes and are used to investigate the metabolism of various compounds, including the formation of this compound. bohrium.comnih.gov

Human liver microsomes are particularly valuable as they reflect the complex interplay of various UGT isoforms present in the human liver, offering a more physiologically relevant model than single-enzyme systems. mdpi.comresearchgate.net Studies using liver microsomes have been instrumental in identifying the UGTs with the highest activity towards specific estrogens and their metabolites. mdpi.com For example, research has demonstrated that UGT2B15 in human liver microsomes exhibits high activity towards bisphenol A (BPA), a compound that can interfere with estrogen signaling. mdpi.com

Cell homogenates from recombinant expression systems are also frequently used. nih.govoup.comresearchgate.net These preparations contain the expressed UGT enzyme and are suitable for initial screening of enzyme activity and substrate specificity. oup.com An advantage of using homogenates from cells expressing a single UGT is the clear attribution of metabolic activity to that specific enzyme. nih.govoup.com

Radiometric Assays for UGT Activity Quantification

Radiometric assays offer a highly sensitive method for quantifying UGT activity. These assays typically utilize a radiolabeled form of the co-substrate, UDP-glucuronic acid (UDPGA), such as [¹⁴C]UDPGA. oup.com

In a typical assay, the enzyme source (e.g., cell homogenate or microsomes) is incubated with the substrate (4-hydroxyestradiol) and a mixture of labeled and unlabeled UDPGA. oup.com The reaction is allowed to proceed for a specific time at 37°C and is then stopped, often by the addition of methanol. oup.com The resulting mixture, containing the radiolabeled this compound, is then analyzed. Techniques like thin-layer chromatography (TLC) can be used to separate the glucuronidated product from the unreacted substrate and UDPGA. oup.com The amount of radioactivity incorporated into the product is then measured, providing a direct quantification of the enzyme's catalytic activity.

This method is particularly useful for determining kinetic parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate. oup.com

Molecular Biology Techniques for Enzyme Characterization and Regulation Studies

Molecular biology techniques are fundamental to understanding the genetic and regulatory mechanisms that control the expression and function of UGTs involved in 4-hydroxyestradiol metabolism.

Gene Expression Analysis: Real-time Polymerase Chain Reaction (PCR)

Real-time Polymerase Chain Reaction (PCR), also known as quantitative PCR (qPCR), is a powerful technique used to measure the mRNA levels of specific UGT genes. nih.govnih.govmdpi.com This allows researchers to assess how the expression of these genes is regulated under various conditions, such as in different tissues or in response to hormonal stimuli. nih.govnih.govnih.gov

For example, studies have used real-time PCR to demonstrate that estradiol can stimulate the mRNA levels of UGT2B15 in estrogen receptor-positive breast cancer cells in a time- and dose-dependent manner. nih.govoup.com The relative expression of a target UGT gene is typically calculated by comparing its amplification to that of a stably expressed housekeeping gene, such as β-actin. nih.govnih.gov This technique has been crucial in identifying UGT2B15 as an estrogen-regulated gene, suggesting a feedback mechanism where estrogens can influence their own metabolism and inactivation. nih.govoup.com

Table 2: Application of Real-time PCR in UGT Gene Expression Studies

Study Focus Key Finding
Estrogen regulation of UGT2B15 Estradiol significantly stimulates UGT2B15 mRNA levels in breast cancer cells. nih.govoup.com
UGT expression in breast cancer mRNA expression of several UGTs, including UGT1A1, was altered in breast tumor tissues compared to normal tissues. nih.gov
Tissue-specific UGT expression Comprehensive analysis of the transcriptome of 22 UGTs across 54 human tissues, validated by real-time PCR. nih.gov

Protein Expression Analysis: Western Blot and Immunocytochemistry

Western blot analysis is a widely used technique to detect and quantify the expression levels of specific UGT proteins in cell or tissue lysates. nih.govoup.comresearchgate.netresearchgate.net This method involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing the membrane with antibodies specific to the UGT of interest. oup.com

Western blotting has been used to confirm the increased expression of UGT2B15 protein in breast cancer cells following treatment with estradiol, corroborating the findings from gene expression studies. oup.com It is also essential for verifying the expression of recombinant UGTs in cell lines and for comparing the relative expression levels of different UGT isoforms. researchgate.netresearchgate.netresearchgate.net

Immunocytochemistry allows for the visualization of UGT protein localization within cells and tissues. oup.comnih.gov This technique uses antibodies to detect the antigen (the UGT protein) in situ. For instance, immunocytochemistry has shown an increase in UGT2B15 protein in the cytoplasm of MCF-7 breast cancer cells after estradiol treatment, providing spatial context to the expression data. oup.com

Q & A

Q. What analytical techniques are recommended for quantifying 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying glucuronide metabolites due to its high sensitivity and specificity. Fluorescence-based assays using β-glucuronidase hydrolysis (e.g., 4-Methylumbelliferyl-β-D-glucuronide as a substrate ) can also be adapted to measure enzymatic activity linked to glucuronide cleavage. For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical to distinguish positional isomers (e.g., 3-O vs. 17-O glucuronidation) .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • pH gradients : Test physiological (pH 7.4) and extreme conditions (pH 2–9) to mimic gastrointestinal and storage environments.
  • Temperature : Evaluate short-term (room temperature) and long-term (-80°C storage) stability.
  • Enzymatic degradation : Use β-glucuronidase to assess hydrolysis rates, as demonstrated in benzo(a)pyrene-3-glucuronide studies .
  • Analytical validation : Monitor degradation products via LC-MS and compare against reference standards.

Advanced Research Questions

Q. What mechanisms underlie the contradictory estrogenic activities reported for 4-Hydroxyestradiol glucuronides across cell-based assays?

Methodological Answer: Discrepancies may arise from:

  • Cell-specific β-glucuronidase activity : Hydrolysis of the glucuronide to free 4-Hydroxyestradiol can vary by cell type, as seen in resveratrol glucuronide studies .
  • Receptor selectivity : Use CRISPR-edited cell lines (e.g., ERα/ERβ knockouts) to isolate receptor-specific effects.
  • Competitive binding assays : Compare affinity of glucuronide vs. aglycone forms for estrogen receptors.
  • Metabolic profiling : Quantify intracellular aglycone levels post-treatment to correlate bioactivity with hydrolysis rates .

Q. How does the 3-O-glucuronidation of 4-Hydroxyestradiol influence its pharmacokinetic profile compared to other conjugates (e.g., sulfates or 17-O-glucuronides)?

Methodological Answer:

  • Tissue distribution : Use radiolabeled tracers in rodent models to compare uptake in estrogen-sensitive tissues (e.g., liver, uterus).
  • Biliary vs. renal excretion : Perform bile duct cannulation studies to quantify excretion routes, as glucuronides often favor biliary elimination.
  • Enzyme kinetics : Assess UGT isoforms responsible for 3-O vs. 17-O glucuronidation using recombinant enzyme assays .

Q. What strategies can resolve challenges in synthesizing this compound with high regioselectivity?

Methodological Answer:

  • Protecting group chemistry : Use TEMPO-mediated oxidation to selectively generate the glucuronic acid moiety without side reactions .
  • Enzymatic synthesis : Leverage UDP-glucuronosyltransferases (UGTs) in vitro for regioselective conjugation.
  • Solid-phase synthesis : Optimize glycosylation steps using benzoyl or acetyl protecting groups to direct 3-O-linkage formation.

Contradiction Analysis & Validation

Q. How should researchers address inconsistencies in reported cytotoxicity data for 4-Hydroxyestradiol glucuronides?

Methodological Answer:

  • Standardize assay conditions : Control β-glucuronidase activity in culture media (e.g., fetal bovine serum contains variable levels).
  • Metabolite monitoring : Use LC-MS to verify intracellular aglycone levels during cytotoxicity assays .
  • Cross-species validation : Compare results across human and rodent cell lines to identify species-specific metabolism.

In Vivo and Translational Studies

Q. What preclinical models are optimal for studying the role of this compound in hormone-dependent cancers?

Methodological Answer:

  • Xenograft models : Use ER+ breast cancer cell lines (e.g., MCF-7) transfected with luciferase reporters to track tumor growth and metastasis.
  • Transgenic mice : Employ aromatase-overexpressing models to simulate postmenopausal estrogen synthesis.
  • Pharmacodynamic markers : Measure plasma glucuronide/aglycone ratios and correlate with tumor regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.